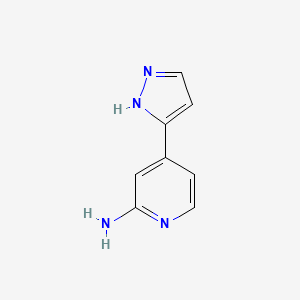

4-(1H-pyrazol-3-yl)pyridin-2-amine

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Sciences

Nitrogen-containing heterocycles are cyclic organic compounds containing at least one nitrogen atom within their ring structure. wisdomlib.org This class of molecules is one of the most extensively researched families in organic chemistry due to their wide-ranging biological and synthetic applications. Their significance is underscored by their presence in numerous natural products essential to life, including vitamins, hormones, and the nucleic acid bases of DNA and RNA. researchgate.net

In the realm of medicinal chemistry, nitrogen heterocycles are of paramount importance. An analysis of FDA-approved drugs reveals that over 75% of small-molecule pharmaceuticals incorporate a nitrogen-containing heterocyclic moiety. msesupplies.comnih.gov This prevalence is largely due to the ability of the nitrogen atoms to form hydrogen bonds with biological targets such as enzymes and receptors, a crucial interaction for modulating biological activity. nih.gov Consequently, these scaffolds are integral to drugs with a vast array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netnih.gov Beyond medicine, these compounds are vital in agrochemicals, where over 70% of crop protection agents feature nitrogen-containing heterocyclic structures, and in materials science, where they are used in polymers, dyes, and corrosion inhibitors. msesupplies.com

Overview of Pyrazole (B372694) and Pyridine (B92270) Scaffolds as Privileged Structures in Research

Among the vast landscape of nitrogen heterocycles, pyrazole and pyridine rings are considered "privileged structures." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery.

Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. tandfonline.comnih.gov Its metabolic stability and versatile synthetic accessibility have led to its incorporation into a significant number of approved drugs. nih.gov Notable examples include sildenafil (B151) (for erectile dysfunction), the anti-inflammatory drug celecoxib, and several kinase inhibitors used in oncology such as ibrutinib (B1684441) and axitinib. tandfonline.comnih.govnih.gov The pyrazole nucleus's ability to act as both a hydrogen bond donor and acceptor contributes to its diverse pharmacological potential. mdpi.com

Pyridine , a six-membered aromatic heterocycle, is another ubiquitous scaffold in pharmaceutical and materials chemistry. It is a key component in many medicinal agents and is fundamental to essential biomolecules like nicotine (B1678760) adenine (B156593) dinucleotide (NAD) and vitamin B6. Its chemical stability and capacity for functionalization at various positions make it a versatile building block for creating complex molecular architectures with tailored properties. researchgate.net

Contextualization of 4-(1H-Pyrazol-3-yl)pyridin-2-amine within Pyrazolopyridine Isomers

The term "pyrazolopyridine" can refer to several isomeric structures, which are broadly classified into two main categories: fused systems and linked systems. It is crucial to distinguish between these types to understand the specific structure of this compound.

Fused Pyrazolopyridines: These are bicyclic heterocyclic compounds where a pyrazole ring and a pyridine ring share a bond. There are five possible constitutional isomers for the neutral fused system, named based on the position of the shared bond and the nitrogen atoms: pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine. nih.govmdpi.com These fused scaffolds are rigid, planar structures that have been extensively explored for their biological activities. nih.gov

Linked Pyrazolyl-Pyridines: In this class of isomers, a pyrazole ring and a pyridine ring are separate moieties connected by a single carbon-carbon or carbon-nitrogen bond. The subject of this article, This compound , belongs to this category. In this molecule, the C3 atom of the pyrazole ring is linked to the C4 atom of the pyridine ring. The connectivity and relative positions of the two rings can vary, leading to a wide array of structural isomers with distinct chemical and physical properties. Other examples include 2-(1H-pyrazol-3-yl)pyridine and 3-(1H-pyrazol-1-yl)pyridine, where the point of attachment or the position on the rings differs. These linked systems offer greater conformational flexibility compared to their fused counterparts, which can be advantageous for optimizing interactions with biological targets.

Historical Development and Emerging Research Trends for Pyrazolyl-Pyridines

The exploration of pyrazole-pyridine heterocycles dates back over a century, with the first synthesis of a fused pyrazolo[3,4-b]pyridine reported by Ortoleva in 1908. nih.govmdpi.com Early research focused primarily on the synthesis and fundamental chemistry of the various fused isomers.

In recent decades, research has increasingly shifted towards the synthesis and application of linked pyrazolyl-pyridine systems, driven by their significant potential in medicinal chemistry and materials science. A major emerging trend is the development of pyrazolyl-pyridine derivatives as potent and selective kinase inhibitors for cancer therapy. acs.orgnih.gov The scaffold has proven to be an effective pharmacophore for targeting kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and Fms-like tyrosine kinase 3 (FLT3). acs.orgnih.govacs.org

Another significant research trend is the use of pyrazolyl-pyridines as ligands in coordination chemistry. researchgate.net Their ability to chelate metal ions has led to the development of novel complexes with interesting photophysical and magnetic properties. researchgate.net These materials have potential applications in fields such as organic light-emitting diodes (OLEDs), biomedical sensors, and catalysis. researchgate.netrsc.org The ongoing exploration of this molecular architecture continues to yield compounds with novel biological activities and material properties, ensuring its relevance in contemporary chemical research. nih.gov

Synthetic Routes to this compound and its Analogs

The synthesis of pyrazole-pyridine hybrids, particularly the this compound scaffold, is a significant focus in medicinal and organic chemistry due to the diverse biological activities exhibited by these compounds. The construction of this bicyclic heterocyclic system can be broadly categorized into two main strategies: the formation of the pyridine ring onto a pre-existing pyrazole core and, conversely, the construction of the pyrazole ring on a pre-formed pyridine structure. nih.govchim.it

Strategies for Constructing Pyrazole-Pyridine Systems

The assembly of the pyrazolo[3,4-b]pyridine framework, a related and well-studied scaffold, offers valuable insights into the synthesis of this compound. These methods often involve the cyclocondensation of suitably substituted pyrazoles with various electrophilic partners. chim.itmdpi.com

Formation of the Pyridine Ring onto a Preexisting Pyrazole Ring

A predominant strategy for synthesizing pyrazolo[3,4-b]pyridines, and by extension, related pyrazole-pyridine systems, involves building the pyridine ring onto a pyrazole starting material. nih.govcdnsciencepub.com This approach typically utilizes aminopyrazoles as key building blocks.

In many synthetic routes, 3-aminopyrazole (B16455) (also referred to as 5-aminopyrazole due to tautomerism) serves as a versatile 1,3-NCC-dinucleophile. nih.govmdpi.com This means it possesses two nucleophilic centers, the exocyclic amino group and a ring nitrogen, which can react with biselectrophilic reagents to form the pyridine ring. The relative nucleophilicity of these sites can be influenced by reaction conditions, such as the pH of the medium. researchgate.net

The reaction of 3-aminopyrazole with 1,3-dicarbonyl compounds or their synthetic equivalents is a widely employed method. mdpi.comraco.cat These 1,3-CCC-biselectrophiles react with the aminopyrazole to construct the pyridine ring. If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. mdpi.com

| Reagent Type | Description |

| 1,3-Dicarbonyl Compounds | React with 3-aminopyrazole to form the pyridine ring. The regioselectivity depends on the symmetry of the dicarbonyl compound. mdpi.com |

| α,β-Unsaturated Ketones | Also act as 1,3-CCC-biselectrophiles in reactions with 3-aminopyrazole to yield pyrazolo[3,4-b]pyridines. mdpi.com |

α,β-Unsaturated ketones are another important class of 1,3-CCC-biselectrophiles used in the synthesis of pyrazolo[3,4-b]pyridines from 3-aminopyrazoles. mdpi.comlongdom.org This reaction is a key method for constructing the fused pyridine ring.

The reaction between 3-aminopyrazole and α,β-unsaturated ketones is believed to proceed through a Michael addition, where the nucleophilic C4 of the pyrazole attacks the β-carbon of the unsaturated system. mdpi.com This is followed by an intramolecular cyclocondensation, involving the attack of the exocyclic amino group on the carbonyl carbon, and subsequent dehydration and oxidation to yield the aromatic pyrazolo[3,4-b]pyridine system. nih.govmdpi.com There is, however, some disagreement in the literature regarding the initial attacking nucleophile. mdpi.com

Another important reaction is the Gould-Jacobs reaction, which utilizes reagents like diethyl 2-(ethoxymethylene)malonate. nih.gov In this case, the amino group of the 3-aminopyrazole initially attacks the enol ether, followed by cyclization and subsequent reaction with a reagent like POCl₃ to yield a 4-chloro-substituted pyrazolo[3,4-b]pyridine. nih.govmdpi.com

| Mechanistic Step | Description |

| Michael Addition | The initial nucleophilic attack of the aminopyrazole onto the α,β-unsaturated system. mdpi.comsemanticscholar.org |

| Cyclocondensation | The subsequent intramolecular ring-closing reaction to form the pyridine ring, often followed by dehydration. researchgate.net |

Formation of the Pyrazole Ring onto a Preexisting Pyridine Ring

An alternative synthetic approach involves the construction of the pyrazole ring onto a pyridine scaffold that is already appropriately functionalized. cdnsciencepub.comresearchgate.net This strategy often starts with a substituted pyridine, such as a 2-chloropyridine (B119429) derivative bearing a group like a formyl, keto, ester, or cyano at the 3-position. nih.gov Reaction with hydrazine (B178648) or a substituted hydrazine then leads to the formation of the fused pyrazole ring, yielding the pyrazolo[3,4-b]pyridine core. nih.govcdnsciencepub.com For instance, the reaction of 2-chloro-3-formylpyridine with hydrazine can produce the parent pyrazolo[3,4-b]pyridine, although the yield may be affected by the formation of an azine byproduct. cdnsciencepub.com

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-5-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-5-6(1-3-10-8)7-2-4-11-12-7/h1-5H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWGOKSCOJBUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=CC=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 1h Pyrazol 3 Yl Pyridin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

1H NMR Analysis for Proton Environments

Proton (1H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their electronic environment. For derivatives of 4-(1H-pyrazol-3-yl)pyridin-2-amine, the 1H NMR spectra typically exhibit distinct signals corresponding to the protons on the pyridine (B92270) and pyrazole (B372694) rings, as well as any substituents.

For instance, in a series of N-(5-(2-substitutedphenyl)-1-phenyl-1H-pyrazol-3-yl) pyridin-2-amine derivatives, the proton signals are well-resolved. sphinxsai.com The pyridine protons typically appear as doublets and multiplets in the aromatic region. For example, the proton at the C1 position of the pyridine ring can be observed as a doublet at approximately 8.33 ppm. sphinxsai.com The pyrazole ring proton often manifests as a singlet around 6.22 ppm. sphinxsai.com The NH proton of the amine group is also observable and its signal is exchangeable with D2O. sphinxsai.com

The chemical shifts and coupling constants of these protons are highly sensitive to the nature and position of substituents on both the pyridine and pyrazole rings. This sensitivity allows for the detailed structural confirmation of synthesized analogs.

Table 1: Representative 1H NMR Data for a this compound Derivative.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H1 | 8.33 | d | 2.4 |

| Pyridine-H2 | 7.64 | dd | 7.7, 2.4 |

| Pyridine-H3 | 7.38 | dd | 8.0, 2.2 |

| Pyridine-H4 | 7.52 | d | 8.4 |

| Pyrazole-CH | 6.22 | s | - |

| Amine-NH | 5.12 | s | - |

| Aromatic-H | 6.73-7.22 | m | - |

Data sourced from a study on N-(5-(2-substituted phenyl)-1-phenyl-1H-pyrazol-3-yl) pyridin-2-amine. sphinxsai.com

13C NMR Analysis for Carbon Backbones

Carbon-13 (13C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicative of its electronic environment.

In derivatives of this compound, the 13C NMR spectra complement the 1H NMR data, confirming the carbon backbone. The carbon atoms of the pyridine and pyrazole rings resonate at characteristic chemical shifts in the downfield region, typically between 100 and 160 ppm. For example, in a series of 1H-pyrazolo[3,4-b]pyridine derivatives, the carbon signals for the heterocyclic core are clearly identifiable. semanticscholar.org The chemical shifts are influenced by the substituents, providing further structural verification.

Table 2: Illustrative 13C NMR Data for a Pyrazolo[3,4-b]pyridine Derivative.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C (Pyridine) | 153.06, 148.63, 143.66, 143.42, 141.70, 116.74, 112.52 |

| C (Pyrazole) | 132.53, 128.05, 126.76 |

Data presented for a representative compound from a study on 1H-pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound derivatives, MS is crucial for confirming the molecular formula.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) is typically observed, which corresponds to the molecular weight of the compound. For instance, the mass spectrum of N-(pyridin-2-yl)acetamide, a related precursor, shows a molecular ion peak at m/z 258. sphinxsai.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. semanticscholar.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

In the IR spectra of this compound derivatives, characteristic absorption bands are observed. The N-H stretching vibration of the amine and pyrazole groups typically appears in the region of 3100-3400 cm-1. jst.go.jp The C=N stretching vibrations of the pyridine and pyrazole rings are observed in the 1590-1620 cm-1 region. jst.go.jp Aromatic C-H stretching vibrations are usually found around 3000-3100 cm-1. jst.go.jp

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 3: Key IR Absorption Bands for a Pyrazolo[3,4-b]pyridine Derivative.

| Vibrational Mode | Wavenumber (cm-1) |

|---|---|

| N-H Stretch | 3133 |

| Aromatic C-H Stretch | 3058 |

| Aliphatic C-H Stretch | 2983 |

| C=N Stretch | 1595 |

Data from a study on novel pyrazolo[3,4-b]pyridine derivatives. jst.go.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound and its derivatives, the UV-Vis spectra are characterized by absorption bands arising from π → π* and n → π* transitions within the aromatic pyridine and pyrazole rings. rsc.org In a study of a related compound, 4-(pyridin-4-yl)thiazol-2-amine, absorption bands were observed at 226 nm and 259 nm, attributed to π → π* transitions, and a broader band around 326 nm was assigned to n → π* transitions. rsc.org The position and intensity of these bands can be influenced by substituents and the solvent environment.

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing

For derivatives of this compound, XRD studies have provided critical insights into their solid-state structures. For example, the crystal structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine revealed a near planar orientation of the pyridyl and pyrazole rings. iucr.org The analysis also detailed the supramolecular features, including hydrogen bonding and π–π stacking interactions, which govern the crystal packing. iucr.org Such information is invaluable for understanding the physical properties of these compounds and for designing new materials with specific solid-state architectures.

Electron Spin Resonance (ESR) Spectroscopy (if applicable for metal complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. bhu.ac.inwikipedia.org It is particularly valuable in the characterization of metal complexes, free radicals, and other paramagnetic species. bhu.ac.in The principles of ESR are analogous to those of Nuclear Magnetic Resonance (NMR), but instead of probing atomic nuclei, ESR excites the spins of unpaired electrons. wikipedia.org This specificity makes ESR an ideal tool for investigating the local environment, electron distribution, and structure of paramagnetic metal complexes derived from ligands like this compound. bhu.ac.in

In the context of pyrazole-pyridine derivatives, ESR spectroscopy is instrumental in characterizing their coordination complexes, especially with transition metals like copper(II). For instance, studies on solid copper(II) complexes with related pyrazole-based ligands have utilized ESR to determine the geometry and electronic ground state of the metal center. The ESR spectra of such solid Cu(II) complexes often indicate an axial symmetry type, which helps in elucidating their structure. researchgate.net

Research on Cu(II) complexes with ligands containing the pyrazole moiety has shown g-tensor values with the trend g∥ > g⊥ > 2.0023. researchgate.net This anisotropy in the g-factor is characteristic of an axially symmetric system and reveals that the unpaired electron resides in the d(x²-y²) orbital of the copper ion, which is typical for distorted octahedral or square planar geometries. researchgate.netresearchgate.net The magnitude of the g-values can also provide insights into the nature of the metal-ligand bond, indicating a significant covalent or ionic character. researchgate.net In some cases, an isotropic spectrum may be observed, suggesting a different coordination environment. researchgate.net

The analysis of hyperfine splitting in ESR spectra, caused by the interaction of the electron spin with the nuclear spins of the metal and ligand atoms, can provide further structural details, such as the number and identity of coordinating nuclei and their distance from the unpaired electron. uoc.gr

Analysis of Photophysical Properties (e.g., Fluorescence Quantum Yields)

The photophysical properties of this compound derivatives are a subject of intense research due to their potential applications as fluorophores, chemosensors, and materials for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net These compounds often exhibit strong fluorescence, and their emission characteristics can be finely tuned by modifying their molecular structure.

Derivatives such as 1-(2-pyridyl)-4-styrylpyrazoles have been identified as key fluorophores with strong blue-light emission and high fluorescence quantum yields (Φf), reaching up to 66% in solution. acs.org The emission is attributed to intramolecular charge transfer (ICT) phenomena. acs.org The introduction of a styrene (B11656) group can increase π-conjugation, leading to bathochromic shifts (a shift to longer wavelengths) in both absorption and emission spectra. acs.org Conversely, electron-withdrawing groups like a nitro (NO₂) group can lead to lower fluorescence emission due to efficient intersystem crossing. acs.org

Similarly, bis-pyrazolo[3,4-b:4′,3′-e]pyridines substituted with pyridyl groups have demonstrated strong blue light emission in both solution and solid states, with quantum yields reported as high as 88%. nih.govacs.org The high quantum yields in these systems are often explained by a Twisted Intramolecular Charge Transfer (TICT) mechanism. nih.govacs.org

The solvent environment also plays a crucial role in the photophysical behavior of these compounds. For example, the quantum yield of a 1H-pyrazolo[3,4-b]quinoline derivative was found to decrease significantly with increasing solvent polarity, from 12.87% in n-hexane to 0.75% in acetonitrile, suggesting a photoinduced electron transfer (PET) mechanism for fluorescence quenching. researchgate.net

The following tables summarize the fluorescence quantum yields (Φf) for several pyrazole-pyridine derivatives, highlighting the influence of molecular structure and environment.

| Compound Class | Substituent/Solvent | Fluorescence Quantum Yield (Φf) | Reference |

| 1-(2-Pyridyl)-4-styrylpyrazoles | Various | Up to 66% (0.66) | acs.org |

| 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Various | Up to 88% (0.88) | nih.govacs.org |

| 1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine (P1) | Cyclohexane | 42% (0.42) | researchgate.net |

| 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | 4-Diphenylaminophenyl | 85% (0.85) | rsc.org |

| 2-{4-[1-(Pyridine-2-yl)-1H-pyrazol-3-yl]phenyl}-2H-naphtho[1,2-d] researchgate.netmdpi.comacs.orgtriazolyl derivatives | Various | "Good" | researchgate.net |

| Compound (Pyrazolo[1,5-a]pyrimidine derivative) | State | Fluorescence Quantum Yield (QYss) | Reference |

| 4b (2,4-Cl₂Ph) | Solid-state | 63% (0.63) | rsc.org |

| 4d (Ph) | Solid-state | 39% (0.39) | rsc.org |

| 4a (4-Py) | Solid-state | 22% (0.22) | rsc.org |

| 4e (4-MeOPh) | Solid-state | 18% (0.18) | rsc.org |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TG)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and decomposition behavior of this compound derivatives and their metal complexes. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This information is critical for assessing the suitability of these materials for applications that may involve elevated temperatures.

Studies on novel fluorescent derivatives containing the 1-(pyridine-2-yl)-1H-pyrazol-3-yl]phenyl moiety have shown that the compounds are reasonably stable, as confirmed by thermal analysis. researchgate.net The thermal stability is a key parameter for their potential use in electronic devices.

In the case of metal complexes, TGA provides insights into their decomposition pathways, including the loss of solvent molecules and the subsequent breakdown of the organic ligand framework. For example, thermogravimetric analysis of a neutral Co(II) complex with a tridentate pyrazole-pyridin-2-amine ligand was used to characterize its thermal properties. mdpi.com The analysis of the TGA curves can also be used to determine the temperature ranges of stability and the nature of the final decomposition product, which is often a metal oxide or the pure metal. researchgate.net

For instance, the TGA of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) and its ZnCl₂ complex was performed at a heating rate of 10 °C/min to characterize their phase behavior and thermal stability. acs.org Such analyses are crucial for understanding the structural integrity of the compounds under thermal stress. The decomposition process for metal complexes of related pyrazole ligands has been observed to conclude with the formation of the corresponding metal or metal oxide. researchgate.net

Derivatives and Structural Modification Strategies for 4 1h Pyrazol 3 Yl Pyridin 2 Amine

Regioselective Substitution Patterns and Their Influence on Molecular Architecture

Regioselectivity, the control of the position of chemical modifications, is a critical aspect of synthesizing derivatives of 4-(1H-pyrazol-3-yl)pyridin-2-amine. The pyrazole (B372694) ring, being a five-membered aromatic heterocycle, exhibits distinct reactivity at different positions. Electrophilic substitution reactions preferentially occur at the C4 position, while nucleophilic attacks are more likely at the C3 and C5 positions. The nitrogen atoms of the pyrazole ring also play a crucial role; the N1 position, being less sterically hindered, is often the primary site for arylation and alkylation. sci-hub.st

Systematic studies on the N-substitution of 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation, -arylation, and -heteroarylation can be achieved under basic conditions, for example, using potassium carbonate in DMSO. sci-hub.st This regioselectivity is often governed by steric hindrance, with the less hindered nitrogen atom being preferentially substituted. sci-hub.st For instance, in the reaction of 3-methylpyrazole (B28129) with iodobenzene, a mixture of two regioisomers is formed, with the N1 isomer being the major product. sci-hub.st

The development of methods for the regioselective synthesis of substituted pyrazoles is an active area of research. One such method involves the reaction of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines, which yields 1H-pyrazolo[3,4-b]quinolines with high selectivity. researchgate.net This approach allows for the preparation of mono- and di-substituted pyrazoloquinoline halogen derivatives, which can be further functionalized. researchgate.net Another strategy employs a mixture of a monosubstituted alkyl-hydrazine and a suitable organic compound to achieve high regioselectivity in the synthesis of 1,3,4-substituted pyrazoles. google.com

Functionalization of the Pyrazole and Pyridine (B92270) Moieties

The functionalization of both the pyrazole and pyridine rings of this compound is a key strategy for diversifying its chemical space and modulating its properties. The pyrazole ring, with its two nitrogen atoms and three carbon atoms, offers several opportunities for modification. mdpi.com The N1 position can be substituted with various alkyl or aryl groups, while the C4 and C5 positions are amenable to the introduction of different functional groups. mdpi.comresearchgate.net

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new C-C bonds onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. researchgate.net The inherent directing properties of the heteroatoms in the pyrazole ring influence the regioselectivity of these reactions. researchgate.net For instance, the Lewis basic N2 site can direct C-H functionalization at other positions on the aromatic ring. researchgate.net Formylpyrazoles, particularly 4-formyl derivatives, are versatile intermediates that allow for a wide range of subsequent reactions to introduce further functional groups. mdpi.com

The pyridine ring also presents multiple sites for functionalization. The amino group at the C2 position can be acylated, alkylated, or used as a handle for further synthetic transformations. The nitrogen atom of the pyridine ring can be quaternized or oxidized, and the carbon atoms of the ring can undergo various substitution reactions. The development of orthogonal synthetic approaches allows for the selective stepwise substitution of different positions on the pyridine ring. mdpi-res.com This enables the creation of trisubstituted pyridines with diverse functionalities, which can be crucial for tuning the electronic properties of the molecule. mdpi-res.com

The ability to functionalize both heterocyclic moieties independently or concurrently provides a high degree of control over the final molecular structure, enabling the exploration of a broad range of chemical derivatives with potentially improved biological activities.

Hybrid Scaffold Development Incorporating this compound

The development of hybrid molecules, which combine two or more distinct pharmacophoric scaffolds into a single chemical entity, is a promising strategy in drug discovery. semanticscholar.org This approach can lead to compounds with synergistic effects, improved potency, or a more desirable pharmacological profile. The this compound scaffold has been incorporated into various hybrid structures to explore new therapeutic possibilities.

One example is the creation of hybrids with coumarin (B35378), a nucleus found in many biologically active compounds. mdpi.com The combination of the pyrazole-pyridine scaffold with coumarin has resulted in molecules with potential anticancer, antiviral, and anti-inflammatory properties. mdpi.com Similarly, hybrids incorporating the 1,3,5-triazine (B166579) moiety have been synthesized, aiming to combine the antitumor properties of both scaffolds. semanticscholar.org

The synthesis of these hybrid scaffolds often requires multi-step reaction sequences, and the development of efficient and versatile synthetic routes is crucial for exploring a wide range of hybrid structures.

Scaffold-Hopping Approaches in Structural Design

Scaffold hopping is a computational and medicinal chemistry strategy used to identify isofunctional molecular structures with different core scaffolds. researchgate.net This approach is valuable for discovering novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, while maintaining the key interactions with the biological target. researchgate.net

In the context of this compound, scaffold hopping has been employed to discover new inhibitors of dual leucine (B10760876) zipper kinase (DLK), a therapeutic target for neurodegenerative diseases. acs.orgh1.conih.gov A shape-based scaffold hopping approach was used to convert a pyrimidine-based inhibitor to a pyrazole core, resulting in compounds with improved physicochemical properties and better brain penetration. acs.orgh1.conih.gov This successful application highlights the power of scaffold hopping in overcoming the limitations of an initial lead compound. h1.co

The process of scaffold hopping often involves the use of computational tools to search for molecules that mimic the shape and pharmacophoric features of the original scaffold. Once potential new scaffolds are identified, they are synthesized and evaluated for their biological activity. This iterative process of design, synthesis, and testing can lead to the discovery of novel and patentable chemical matter with improved drug-like properties. researchgate.net

The application of scaffold hopping to the this compound core demonstrates a rational approach to drug design, moving beyond simple derivatization to explore entirely new chemical space.

Computational Chemistry and in Silico Modeling of 4 1h Pyrazol 3 Yl Pyridin 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For derivatives of 4-(1H-pyrazol-3-yl)pyridin-2-amine, docking simulations have been instrumental in understanding their interactions with various protein kinases and other biological targets. nih.govacs.org These simulations help elucidate the binding mechanism, which is crucial for structure-based drug design. nih.gov

Binding mode analysis reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and metal coordination, that stabilize the ligand-receptor complex. For N-(1H-pyrazol-3-yl)pyridin-2-amine inhibitors of Dual Leucine (B10760876) Zipper Kinase (DLK), a kinase implicated in neuronal injury and neurodegenerative diseases, structure-based design has been successfully employed. acs.orgresearchgate.net A shape-based scaffold hopping approach was used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core, leading to compounds with improved properties. acs.orgresearchgate.net The first crystal structures of DLK were instrumental in this process, revealing a canonical kinase fold that allowed for detailed interaction analysis. researchgate.net

In related pyrazole-containing scaffolds, such as 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, the binding mode involves the pyridine (B92270) nitrogen coordinating to the Fe(II) ion in the catalytic site of histone demethylases. nih.gov Similarly, for 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives, which inhibit G-protein-coupled receptor kinases (GRK), molecular docking simulations have been key to understanding their binding within the kinase active site. nih.gov

Key interactions for related pyrazole-pyridine scaffolds often involve:

Hinge Binding: The pyridine or pyrimidine nitrogen forming hydrogen bonds with the hinge region of the kinase.

Hydrophobic Interactions: Phenyl or other substituted groups on the pyrazole ring fitting into hydrophobic pockets.

Gatekeeper Residue Interactions: Specific substitutions are often designed to interact with the "gatekeeper" residue, which can control selectivity.

| Target | Key Interacting Residues | Interaction Type | Reference Compound Class |

|---|---|---|---|

| Dual Leucine Zipper Kinase (DLK) | Not specified | Shape-based complementarity | N-(1H-Pyrazol-3-yl)pyridin-2-amine |

| G-Protein-Coupled Receptor Kinase 2 (GRK2) | Not specified | Active site binding | 3-(Benzo[d]oxazol-2-yl)-5-(pyrazol-4-yl)pyridin-2-amine |

| Adenosine (B11128) A2A Receptor | Not specified | Receptor binding | 2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine |

Molecular docking programs use scoring functions to predict the binding affinity between a ligand and its target. These predictions, often expressed as a binding energy (e.g., in kcal/mol) or an estimated inhibition constant (Ki) or IC50 value, are crucial for prioritizing compounds for synthesis and biological testing.

For a series of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives, which are potent antagonists of the adenosine A2A receptor, compounds demonstrated exceptional receptor binding affinity, with Ki values in the nanomolar and even sub-nanomolar range. nih.gov For instance, one optimized compound recorded a binding affinity of 0.22 nM. nih.gov In another study on pyrazole derivatives, the compounds showed high binding affinity to the COX-2 active site, exhibiting interactions similar to the native ligand. researchgate.net The development of QSAR models can further enhance the prediction of binding affinity for new analogues. nih.gov

| Compound Class | Target | Predicted/Measured Affinity |

|---|---|---|

| (R)-N-(6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyridin-2-amine | Adenosine A2A Receptor | 0.22 nM (Ki) |

| 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine | Adenosine A2A Receptor | 0.66 nM (Ki) |

| 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives | COX-2 | High binding affinity |

Pharmacophore Modeling for Molecular Feature Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for biological activity. A pharmacophore model typically includes features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic centers (HC), and aromatic rings (AR). mdpi.com

For kinase inhibitors, a general pharmacophore model often includes a hydrogen bond acceptor interacting with the backbone NH of a hinge residue. mdpi.com A study on Janus kinase (JAK) inhibitors, which include pyrazole-based scaffolds, developed pharmacophore models that contained crucial protein-ligand interactions. mdpi.compreprints.org These models are then used in virtual screening campaigns to identify new potential inhibitors from large compound databases. mdpi.compreprints.org For example, a pharmacophore model for Aurora A kinase inhibitors was used to screen for novel compounds, leading to the identification of pyrazol-ylamino-pyrimidine derivatives as potential hits. mdpi.com The key features identified for this class of compounds often include an HBD, an HBA, and hydrophobic regions that complement the ATP-binding site of the target kinase. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for newly designed molecules before their synthesis.

2D-QSAR models use descriptors calculated from the two-dimensional structure of the molecules, such as topological, electronic, and physicochemical properties. nih.gov These models are computationally less intensive than their 3D counterparts and can provide valuable insights into the structural requirements for activity.

In a study of benzofuran-based vasodilators containing a pyrazole-pyridine core, a 2D-QSAR model was developed to correlate structural features with biological activity. mdpi.com Similarly, 2D-QSAR models have been created for indole (B1671886) derivatives featuring pyrazole and pyridine rings to predict their antioxidant activity. nih.gov The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²), which should be close to 1, and the cross-validated correlation coefficient (Q²), which indicates the model's predictive power. nih.govresearchgate.net A reliable QSAR model can then be used to guide the synthesis of more potent compounds. nih.gov

For instance, a 2D-QSAR model for a set of inhibitors might take the form of a linear equation: pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

A model developed for PI3K inhibitors achieved a correlation coefficient (R²) of 0.81706 and a cross-validated R² of 0.61031, demonstrating good predictive performance. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of molecules. researchgate.netrsc.org These calculations can determine optimized molecular geometry, orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and other electronic descriptors that are crucial for understanding a molecule's reactivity and interaction capabilities. bohrium.comdntb.gov.ua

For pyrazole and pyridine derivatives, DFT calculations have been used to study their stability and chemical reactivity. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. rsc.org

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites on the molecule. dntb.gov.ua This information is invaluable for predicting how a molecule will interact with its biological target.

| Compound | Method | Calculated Parameter | Value |

|---|---|---|---|

| MPIMPPA | DFT | EHOMO | -0.18599 eV |

| MPIMPPA | DFT | ELUMO | -0.05268 eV |

| CMPIP** | DFT | ELUMO | -0.07371 eV |

| 4-(Pyridin-4-yl)thiazol-2-amine | DFT/B3LYP/6-31G(d,p) | ΔE (HOMO-LUMO gap) | Not specified |

*MPIMPPA: 4-(4-(1-methyl-1H-pyrazole-4-yl)- 1H-imidazole-5-yl)-N-(4-morpholino phenyl) pyridin-2-amine researchgate.net **CMPIP: 2-chloro-4-(4-(1-methyl-1H-pyrazole-4-yl)-1H-imidazole-5-yl) pyridine researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. bohrium.com For compounds containing pyrazole and pyridine rings, DFT calculations are instrumental in optimizing molecular geometry and exploring conformational behavior. bohrium.comtandfonline.com These studies help in understanding the three-dimensional arrangement of atoms and the stability of different conformations.

DFT calculations, often performed at levels like B3LYP/6-311+G(2d,p), provide optimized molecular structures that are crucial for further analysis. tandfonline.com This methodology has been successfully applied to various heterocyclic compounds, including those with pyrazole and pyridine moieties, to elucidate their structural and electronic properties. bohrium.comnih.govscispace.com For instance, in a study of a related pyrazole derivative, DFT was used to confirm the synthesized structure and analyze non-covalent interactions within the molecule. tandfonline.com

HOMO-LUMO Energy Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. rsc.org The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity and lower stability. nih.gov

For heterocyclic compounds like this compound, the HOMO is often localized over the entire molecule, with significant contributions from the nitrogen atoms and the aromatic π-systems. nih.govsmolecule.com The LUMO is typically located on the pyridine and pyrazole rings. nih.govscispace.com Analysis of the HOMO-LUMO gap can provide insights into the charge transfer that occurs within the molecule. ekb.eg For example, in a study on 2-(1H-pyrazol-5-yl)pyridine, the HOMO was found predominantly on the dπ-orbitals of the metal center and associated ligands, while the LUMO was located on the pyridylpyrazole moiety, indicating its role as an electron acceptor. scispace.com

The following table summarizes typical HOMO-LUMO energy values for related pyrazole and pyridine derivatives, illustrating the range of electronic properties observed in this class of compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Compound 2 (Thiazole-Pyridine-Pyrazole derivative) | -6.260 | -0.552 | 5.707 | nih.gov |

| Compound 4 (Thiazole-Pyridine-Pyrazole derivative) | -5.523 | -0.016 | 5.507 | nih.gov |

| 1,1′-(5,5′-(1,4-phenylene)bis(3-(3-aminophenyl)-1H-pyrazole-5,1(4H,5H)-diyl))diethanone | - | - | 4.054 | bohrium.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. bohrium.comresearchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In pyrazole and pyridine-containing compounds, the nitrogen atoms typically represent regions of negative electrostatic potential due to their lone pairs of electrons, making them potential sites for hydrogen bonding and other intermolecular interactions. bohrium.comresearchgate.net The hydrogen atoms of the amine group and the pyrazole N-H are generally in regions of positive potential. bohrium.com MEP analysis is valuable for understanding how the molecule might interact with biological targets, such as enzymes or receptors. ekb.eg For instance, in a study of pyrazoline derivatives, MEP maps helped identify the most electrophilic and nucleophilic regions, providing insights into potential intermolecular interactions. bohrium.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.deresearchgate.net This method investigates charge transfer and delocalization of electron density from filled (donor) to empty (acceptor) orbitals. ugm.ac.id The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the strength of the interaction. researchgate.net

For heterocyclic systems, NBO analysis can reveal important details about intramolecular hydrogen bonding and other stabilizing interactions. ugm.ac.id It helps in understanding the hybridization of atoms and the nature of the chemical bonds (e.g., σ, π, and lone pairs). uni-muenchen.de For example, in a study of 2-(1H-pyrazol-5-yl)pyridine, NBO analysis was used to investigate intramolecular hydrogen bond interactions. ugm.ac.id The analysis can also provide insights into the charge distribution on different atoms, which can vary significantly depending on their position and function within the molecule. mdpi.com

Virtual Screening Methodologies for Identifying Potent Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process involves methods like molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.govmdpi.com

For identifying potent analogs of this compound, virtual screening can be employed to screen databases of compounds with similar scaffolds (e.g., pyrazole, pyridine). nih.gov The process often starts with a known active compound or a pharmacophore model derived from it. For instance, in a search for novel estrogen receptor alpha (ERα) inhibitors, virtual screening of pyrazole and bipyrazole analogs identified compounds with high binding affinities. nih.gov Similarly, virtual screening of pyrimidine derivatives has been used to identify potential anticancer agents. dergipark.org.tr These methodologies help prioritize compounds for synthesis and biological testing, thus accelerating the drug discovery process. nih.govacs.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in modern drug design, used to evaluate the pharmacokinetic properties of a compound before its synthesis. bohrium.com These computational models predict how a drug will be absorbed, distributed throughout the body, metabolized, and excreted. This helps in identifying potential liabilities early in the drug discovery pipeline. tandfonline.comnih.gov

For this compound and its analogs, various online tools and software can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. dergipark.org.trbohrium.com For example, the pkCSM tool can be used to predict a wide range of ADMET properties. dergipark.org.tr Studies on similar heterocyclic compounds have successfully used in silico ADME predictions to guide the design of molecules with improved drug-like properties. tandfonline.comnih.gov These predictions are crucial for optimizing lead compounds and increasing the likelihood of success in later stages of drug development.

The following table presents a hypothetical ADME prediction for a compound with a similar structure, based on common parameters evaluated in such studies.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility | -3.5 log(mol/L) | Moderately soluble |

| Caco-2 Permeability | 0.9 log Papp | Good intestinal permeability |

| Human Intestinal Absorption | 90% | High absorption |

| Distribution | ||

| VDss (human) | 0.5 L/kg | Moderate distribution in tissues |

| Blood-Brain Barrier (BBB) Permeability | -0.8 logBB | Low penetration into the brain |

| Metabolism | ||

| CYP2D6 inhibitor | No | Unlikely to inhibit this major metabolic enzyme |

| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance | 0.6 L/h/kg | Moderate clearance rate |

| Toxicity | ||

| AMES Toxicity | Negative | Non-mutagenic |

| hERG I inhibitor | No | Low risk of cardiotoxicity |

Application of Pyrazole-Pyridine Scaffolds in Kinase Inhibitor Design

The pyrazole ring is a prominent feature in numerous protein kinase inhibitors (PKIs), including eight FDA-approved small molecules. Its synthetic accessibility, favorable drug-like properties, and its capacity to act as a bioisosteric replacement for other functional groups contribute to its prevalence in kinase inhibitor design. The pyrazole-pyridine core, in particular, has proven to be a valuable framework for developing inhibitors that target the ATP-binding site of various kinases.

Design Principles for Protein Kinase Inhibitors (PKIs)

The design of PKIs based on the this compound scaffold often revolves around mimicking the binding of the adenine (B156593) portion of ATP to the kinase hinge region. This is typically achieved through the formation of crucial hydrogen bonds between the heterocyclic scaffold and the backbone of the kinase hinge.

A key strategy in designing inhibitors with this scaffold is "scaffold hopping," where a known kinase inhibitor's core is replaced with the pyrazole-pyridine framework to improve physicochemical properties, potency, and selectivity. For instance, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor into a pyrazole-containing compound with enhanced properties.

Furthermore, the structural rigidity and specific geometry of the pyrazole-pyridine scaffold allow for the precise positioning of substituent groups to interact with other key regions of the ATP-binding pocket, such as the hydrophobic pocket and the ribose-binding pocket, thereby enhancing affinity and selectivity.

Inhibition Mechanisms of Specific Kinases

The versatility of the this compound scaffold is evident in its application against a diverse array of protein kinases.

CDK8: While direct inhibitors of Cyclin-Dependent Kinase 8 (CDK8) featuring the precise this compound core are not extensively documented in the provided search results, the closely related 3-methyl-1H-pyrazolo[3,4-b]-pyridine scaffold has been successfully employed. In one instance, this scaffold replaced an imidazo-thiadiazole core, leading to a compound with excellent kinase selectivity, improved microsomal stability, and oral bioavailability researchgate.net. This highlights the potential of the pyrazole-pyridine core as a hinge-binding motif for CDK8 inhibition.

DLK: Significant progress has been made in developing inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) using the N-(1H-pyrazol-3-yl)pyridin-2-amine scaffold. A scaffold-hopping approach from a pyrimidine core led to the discovery of potent, selective, and brain-penetrant DLK inhibitors jmchemsci.comjmchemsci.com. X-ray crystallography has provided detailed insights into the binding mode of these inhibitors within the DLK active site jmchemsci.commdpi.com.

GRK2/5: A series of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines were identified as a new class of G-protein-coupled receptor kinase 2 and 5 (GRK2 and GRK5) inhibitors through a high-throughput screening campaign orientjchem.orgresearchgate.net. These compounds demonstrate the applicability of the pyrazole-pyridine scaffold in targeting these kinases, which are implicated in heart failure orientjchem.org.

FLT3: Derivatives of the pyrazole-pyridine scaffold have shown potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). For example, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine was identified as a potent inhibitor of both FLT3-ITD and the BCR-ABL pathways nih.govnih.gov. The pyrazole-3-carboxamide skeleton, a related structure, has also been shown to form conserved hydrogen bonds with the hinge region of FLT3 nih.gov.

BCR-ABL: The aforementioned compound, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, also demonstrated inhibitory effects on the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML) nih.govnih.gov. While not as potent as the established BCR-ABL inhibitor dasatinib, this finding underscores the potential for dual FLT3/BCR-ABL inhibition with this scaffold nih.gov. The pyridine ring in some pyrazole-based inhibitors is known to act as the hinge-binding moiety, forming a hydrogen bond with Met318 in the Bcr-Abl kinase domain mdpi.com.

JNK: A novel series of c-Jun N-terminal kinase (JNK) inhibitors were developed based on the 4-(pyrazol-3-yl)-pyridine scaffold. This series was discovered through the optimization of an earlier pyrimidine series of JNK inhibitors, demonstrating another successful application of scaffold hopping benthamdirect.com.

Structural Determinants for Selectivity and Potency

The selectivity and potency of kinase inhibitors derived from the this compound scaffold are governed by the nature and positioning of various substituents on the core structure.

Hinge Binding: The pyrazole and pyridine nitrogens are crucial for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for instance, is a key pharmacophore that can adopt different binding modes, influencing its target profile mdpi.com.

Hydrophobic Interactions: Substituents on the pyrazole and pyridine rings can be designed to occupy hydrophobic pockets within the kinase active site, thereby increasing binding affinity and potency. In the case of DLK inhibitors, a combination of property and structure-based design was utilized to identify potent and selective compounds jmchemsci.comjmchemsci.com.

Selectivity Pockets: Subtle differences in the amino acid residues lining the ATP-binding pocket among different kinases can be exploited to achieve selectivity. By tailoring the substituents on the scaffold to interact favorably with specific residues in the target kinase, off-target effects can be minimized. For example, in the design of JAK1 inhibitors, an ortho substitution on the pyrazole ring proved to be important for selectivity over JAK2 nih.gov.

Allosteric Pockets: While the primary mode of action for many pyrazole-pyridine inhibitors is ATP-competitive, modifications to the scaffold can also lead to interactions with allosteric sites, offering an alternative mechanism for achieving selectivity and overcoming resistance.

| Compound Class | Target Kinase(s) | Key Structural Features for Activity |

| N-(1H-Pyrazol-3-yl)pyridin-2-amines | DLK | Pyrazole core for improved physicochemical properties; specific substitutions for brain penetrance. |

| 3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines | GRK2, GRK5 | Benzoxazole and piperidinyl-pyrazole moieties contributing to potent inhibition. |

| Imidazo[1,2-a]pyridine (B132010) derivatives | FLT3, BCR-ABL | N-(3-methoxyphenyl) and 1-methyl-1H-pyrazol-4-yl substitutions for dual pathway inhibition. |

| 4-(Pyrazol-3-yl)-pyridines | JNK | Optimized scaffold from a pyrimidine series for improved in vivo profile. |

| 3-Methyl-1H-pyrazolo[3,4-b]-pyridines | CDK8 | Replacement of imidazo-thiadiazole scaffold for enhanced stability and potency. |

Scaffold Design for Antimicrobial Agent Development

The pyrazole and pyridine moieties are present in numerous compounds with demonstrated antimicrobial activity. The this compound scaffold, therefore, represents a promising starting point for the development of novel antimicrobial agents.

Investigation of Binding to Microbial Targets (e.g., NDM1 proteins)

New Delhi metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics, posing a significant threat to public health. The active site of NDM-1 contains two zinc ions that are crucial for its catalytic activity nih.gov. The development of NDM-1 inhibitors is a key strategy to overcome this resistance.

While there is no direct evidence of the this compound scaffold binding to NDM-1 in the provided search results, the electron-rich nature of the pyrazole and pyridine rings suggests a potential for interaction with the zinc ions in the NDM-1 active site nih.gov. The nitrogen atoms in the heterocyclic rings could act as metal-binding pharmacophores, chelating the zinc ions and inhibiting the enzyme's function. Further research, including molecular docking and enzymatic assays, would be necessary to explore this potential.

Derivatives of pyrazole and pyridine have been investigated as antimicrobial agents against a variety of bacterial and fungal strains, with some exhibiting potent activity. For example, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents nih.gov. This suggests that the broader class of pyrazole-pyridine compounds holds promise for antimicrobial drug discovery.

Development of Antioxidant Scaffolds and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a variety of diseases. Compounds with antioxidant properties can help to mitigate the damaging effects of ROS.

The pyrazole nucleus is known to be a part of molecules with antioxidant activity. The radical scavenging mechanism of pyrazole-containing compounds often involves the donation of a hydrogen atom from an N-H or C-H bond to a free radical, thereby neutralizing it. The aromatic nature of the pyrazole and pyridine rings can also contribute to the stability of the resulting radical, enhancing the compound's antioxidant capacity.

Several studies have reported the synthesis and antioxidant evaluation of pyrazole and pyrazolopyridine derivatives. For instance, some newly synthesized pyrazolopyridine derivatives have shown promising antioxidant properties and the ability to protect DNA from damage induced by bleomycin (B88199) nih.gov. Another study on new pyrazole and 2-oxo-3H-pyrimidine derivatives containing an imidazo[1,2-a]pyridine moiety also demonstrated excellent antioxidant activity in DPPH radical scavenging assays jmchemsci.comjmchemsci.com.

Mechanistic Research and Targeted Ligand Design Based on the this compound Scaffold

Chemical Reactivity and Further Functionalization of 4 1h Pyrazol 3 Yl Pyridin 2 Amine

Reactions Involving the Amino Group (e.g., Acylation, Alkylation)

The primary amino group at the C-2 position of the pyridine (B92270) ring is a key site for nucleophilic reactions such as acylation and alkylation.

Acylation: The 2-amino group readily undergoes N-acylation with various acylating agents like acid chlorides and anhydrides to form the corresponding amide derivatives. ccsenet.orgresearchgate.net For instance, the reaction of 2-amino-5-(trifluoromethyl)pyridine with different acid chlorides in the presence of a base like triethylamine (B128534) yields a series of N-acylated products. researchgate.net While direct acylation of 4-(1H-pyrazol-3-yl)pyridin-2-amine is not extensively detailed, the reactivity is analogous to other 2-aminopyridines. Kinetic studies on aminopyridines with acetic anhydride (B1165640) have shown that 2- and 3-aminopyridines undergo direct acetylation at the exocyclic amino nitrogen. publish.csiro.au In some cases, particularly with highly deactivated anilines or aminopyrimidines, N,N-diacylation can occur in the presence of a strong base, though using a weaker base like pyridine can favor the desired mono-acylated product. semanticscholar.org

Alkylation: Alkylation of aminopyridines can be complex, as it can occur at either the exocyclic amino group or the pyridine ring nitrogen. However, N-alkylation of the amino group is a common transformation. Reductive alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like formic acid, is an effective method for preparing N-monosubstituted 2-aminopyridines. researchgate.net Another approach is the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents in the presence of transition metal catalysts, such as ruthenium or palladium complexes. This method has been shown to selectively alkylate the amino group of 2-aminopyridine (B139424). researchgate.net While alkylation of 2-aminopyridines generally occurs on the ring nitrogen to form pyridinium (B92312) salts, direct N-alkylation of the amino group can be achieved under specific catalytic conditions. publish.csiro.auresearchgate.net

Table 1: Representative Reactions of the Amino Group in 2-Aminopyridine Systems

| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Acylation | Acid Chloride, Triethylamine, Acetonitrile | N-Acyl-2-aminopyridine | ccsenet.orgresearchgate.net |

| Acylation | Acetic Anhydride, Acetone | N-Acetyl-2-aminopyridine | publish.csiro.au |

| Reductive Alkylation | Aldehyde, Formic Acid, Reflux | N-Alkyl-2-aminopyridine | researchgate.net |

| N-Alkylation | Benzyl Alcohol, Ru(II) or Pd(0) Catalyst | N-Benzyl-2-aminopyridine | researchgate.net |

Reactions on the Pyridine Ring

The pyridine ring in this compound is generally electron-deficient, making it susceptible to nucleophilic attack. However, the presence of the strongly electron-donating amino group at C-2 and the pyrazolyl group at C-4 significantly influences its reactivity towards both nucleophiles and electrophiles.

Electrophilic Substitution: Electrophilic aromatic substitution on an unsubstituted pyridine ring is notoriously difficult due to the deactivating effect of the ring nitrogen, which also gets protonated or complexes with Lewis acids under typical reaction conditions. gcwgandhinagar.com However, the C-2 amino group is a powerful activating group, directing electrophilic attack to the ortho (C-3) and para (C-5) positions. gcwgandhinagar.comiust.ac.ir For pyrazolo[3,4-b]pyridines, a related fused system, electrophilic substitution such as chlorination has been observed to occur at the pyridine ring. cdnsciencepub.com Specifically, for pyridine derivatives containing a C-2 amino group and a C-3 nitro group, chlorination with N-chlorosuccinimide (NCS) can occur at the C-5 position. This suggests that electrophilic substitution on this compound would likely occur at the C-3 or C-5 positions, which are activated by the amino group.

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it a target for nucleophiles, particularly when a good leaving group is present. While the parent compound does not have an inherent leaving group, functionalization (e.g., halogenation) can pave the way for subsequent nucleophilic aromatic substitution (SNAr) reactions. The formation of N-alkyl pyridinium salts can also activate the ring towards nucleophilic addition. nih.gov

Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is a five-membered, π-excessive heterocycle, making it generally more reactive towards electrophiles than the pyridine ring.

Electrophilic Substitution: The preferred site for electrophilic substitution on the 1H-pyrazole ring is the C-4 position. gla.ac.uk This has been demonstrated for a variety of electrophilic reactions:

Halogenation: Pyrazoles react readily with reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) to yield 4-halopyrazoles, often under mild conditions and without a catalyst. researchgate.netresearchgate.net

Nitration: Nitration of pyrazole with mixed acids (HNO₃/H₂SO₄) or nitric acid in trifluoroacetic anhydride yields 4-nitropyrazole. semanticscholar.orgumich.edu

Formylation: The Vilsmeier-Haack reaction (POCl₃/DMF) is a common and efficient method for introducing a formyl group at the C-4 position of pyrazoles, including those with pyridine substituents. researchgate.netmdpi.comekb.egmdpi.com

While C-4 is the most reactive site, substitution at other positions is possible. For instance, in some pyrazolo[1,5-a]pyrimidines, oxidative halogenation occurs selectively at the C-3 position of the pyrazole moiety. nih.gov

N-Alkylation: The pyrazole ring contains a pyrrole-like NH group that can be deprotonated to form a nucleophilic pyrazole anion, which is readily alkylated by electrophiles. mdpi.com

Oxidation and Reduction Processes

Oxidation: The pyrazole ring is generally resistant to oxidation. mdpi.com The pyridine ring, however, can undergo N-oxidation at the ring nitrogen to form a pyridine N-oxide. For 2-aminopyridine, the accessibility of the ring nitrogen is somewhat hindered by the adjacent amino group, but N-oxidation is still a possible transformation. nih.gov The resulting N-oxides are valuable intermediates, as they can facilitate subsequent reactions, including nucleophilic substitution at the C-2 position. nih.govresearchgate.netacs.org For the related 1-benzyl-1H-pyrazolo[3,4-b]pyridine system, N-oxidation occurs at the pyridine nitrogen (N-7). rsc.org

Reduction: Catalytic hydrogenation can be used to reduce both the pyridine and pyrazole rings. The reduction of pyridine rings typically requires a catalyst such as palladium, platinum, or rhodium under hydrogen pressure. acs.org The complete reduction of pyrazole leads first to pyrazoline and then to pyrazolidine. mdpi.com Dehydrogenation of formic acid, the reverse of CO₂ hydrogenation, has been studied using pyrazolyl-pyridine ruthenium(II) complexes as catalysts, highlighting the role of these scaffolds in hydrogenation/dehydrogenation catalysis. nih.govrsc.org

Halogenation and Other Electrophilic/Nucleophilic Substitution Reactions

This section summarizes the key substitution patterns on both heterocyclic rings of this compound. The reactivity is a balance between the electron-rich pyrazole and the electron-deficient pyridine, further modulated by the activating amino group.

Halogenation:

On the Pyrazole Ring: The primary site of halogenation is the C-4 position, which can be achieved using N-halosuccinimides (NXS) in various solvents. researchgate.netekb.eg This reaction is generally high-yielding and regioselective.

On the Pyridine Ring: Halogenation is directed by the activating C-2 amino group to the C-3 and C-5 positions. For example, bromination of 2-aminopyridine in acidic solution occurs at C-5. iust.ac.ir In related pyrazolo[3,4-b]pyridines, chlorination can result in substitution at the 3- and 5-positions of the pyridine ring. cdnsciencepub.com

Other Electrophilic Substitutions:

On the Pyrazole Ring: As mentioned, nitration and Vilsmeier-Haack formylation are highly regioselective for the C-4 position of the pyrazole ring. semanticscholar.orgmdpi.commdpi.comijpcbs.com

On the Pyridine Ring: Electrophilic substitution is challenging but possible due to the C-2 amino group's activating effect, directing towards C-3 and C-5. gcwgandhinagar.comiust.ac.ir

Nucleophilic Substitution:

On the Pyridine Ring: The pyridine ring is the more likely target for nucleophiles, especially after being functionalized with a leaving group (e.g., a halogen) or activated via N-oxidation. nih.govnih.gov For example, in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a related system, nucleophilic substitution with methylamine (B109427) occurs selectively at the C-4 chloro position on the pyrimidine (B1678525) (an azine like pyridine) ring. mdpi.com

Table 2: Summary of Electrophilic and Nucleophilic Substitution Reactions

| Ring | Position(s) | Reaction Type | Reagents | Comments | Reference(s) |

|---|---|---|---|---|---|

| Pyrazole | C-4 | Halogenation | NBS, NCS, NIS | Preferred site for electrophilic attack; mild conditions. | researchgate.netresearchgate.net |

| Pyrazole | C-4 | Nitration | HNO₃ / H₂SO₄ | Standard nitrating conditions. | semanticscholar.org |

| pyrazole | C-4 | Formylation | POCl₃ / DMF | Vilsmeier-Haack reaction. | researchgate.netmdpi.com |

| Pyrazole | N-1 | Alkylation | Alkyl halide, Base | Reaction via pyrazolate anion. | mdpi.com |

| Pyridine | C-3, C-5 | Electrophilic Substitution (e.g., Halogenation) | Br₂, Acid | Activated by C-2 amino group. | iust.ac.ircdnsciencepub.com |

| Pyridine | C-2, C-4, C-6 | Nucleophilic Substitution | Various Nucleophiles | Requires a leaving group or ring activation (e.g., N-Oxide). | nih.govnih.govmdpi.com |

Patent Landscape and Academic Publishing Trends for Pyrazolyl Pyridin 2 Amines

Analysis of Patented Synthetic Routes and Molecular Scaffolds

The patent literature for pyrazolopyridine derivatives is extensive, with a review noting over 2,400 patents for the 1H-pyrazolo[3,4-b]pyridine scaffold alone, indicating a high level of interest from pharmaceutical and agrochemical industries. mdpi.com Synthetic strategies are a key focus of these patents, often detailing methods to construct the bicyclic core or to functionalize it.

Common synthetic approaches for related pyrazolopyridine systems can be broadly categorized into two main strategies: the formation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) ring or the construction of a pyrazole ring onto a pre-existing pyridine. mdpi.com A frequently used method involves the condensation of 3-aminopyrazole (B16455) derivatives with 1,3-dicarbonyl compounds. mdpi.com Another prominent route is the Gould-Jacobs reaction, starting from a 3-aminopyrazole to yield a 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridine, which serves as a versatile intermediate for further diversification. mdpi.com More recent and efficient protocols describe the cyclization of functionalized aminopyrazoles. nih.gov

For the specific N-(1H-pyrazol-3-yl)pyridin-2-amine scaffold, a key synthetic strategy involves the coupling of a pyrazole-containing fragment with a pyridine-containing fragment. A notable example from the medicinal chemistry literature is the use of a shape-based scaffold hopping approach. This computational method was employed to transform a pyrimidine-based inhibitor into a pyrazole core, which offered improved physicochemical properties for drug development. acs.orgresearchgate.net This highlights a trend towards rational, structure-based design in creating novel patented scaffolds.

The molecular scaffolds built around the pyrazolyl-pyridin-2-amine core are diverse, reflecting the wide range of biological targets being pursued. Patents describe numerous substitutions on both the pyrazole and pyridine rings to modulate potency, selectivity, and pharmacokinetic properties. These modifications often involve the introduction of various functional groups and heterocyclic rings. For instance, derivatives include N-(1H-pyrazol-3-yl)quinazolin-4-amines and 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amines, demonstrating the exploration of related but distinct chemical frameworks. nih.govnih.gov

| Patent/Publication | Synthetic Approach/Scaffold Highlight | Application Area | Reference |

| WO2021003517A1 | Derivatives of 4-(imidazo[l,2-a]pyridin-3-yl)-n-(pyridinyl)pyrimidin-2-amine | Therapeutic agents | google.com |

| US-9447071-B2 | Crystalline polymorphs of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde | Not specified | nih.gov |

| J. Med. Chem. (2017) | Scaffold-hopping from pyrimidine (B1678525) to a pyrazole core; N-(1H-Pyrazol-3-yl)pyridin-2-amine derivatives | DLK Inhibition | acs.orgresearchgate.net |

| Molecules (2018) | Review of synthetic methods for 1H-pyrazolo[3,4-b]pyridines (e.g., Gould-Jacobs reaction) | General | mdpi.com |

| Molecules (2023) | Efficient protocol for synthesis of pyrazolo[4,3-b]pyridines | General | nih.gov |

Trends in Academic Research Publications and Areas of Focus

Academic research on 4-(1H-pyrazol-3-yl)pyridin-2-amine and its analogs is heavily concentrated in the field of medicinal chemistry, with a predominant focus on the discovery of protein kinase inhibitors. nih.gov This scaffold has proven to be a versatile template for developing potent and selective inhibitors for a variety of kinases implicated in numerous diseases.

A major area of investigation is oncology . Researchers have developed pyrazolyl-pyridin-2-amine derivatives as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle and validated targets for cancer therapy. acs.org Other studies have synthesized novel pyridine derivatives bearing pyrazole and other heterocyclic rings, screening them for anticancer activity against liver, colon, and breast cancer cell lines. nih.gov The kinase inhibitory activity extends to targets like Aurora kinases, which are also involved in cell division and are attractive targets for anticancer drugs. nih.gov

Another significant and growing area of focus is neurodegenerative diseases . A substantial body of research has been dedicated to developing N-(1H-pyrazol-3-yl)pyridin-2-amine derivatives as potent, selective, and brain-penetrant inhibitors of Dual Leucine (B10760876) Zipper Kinase (DLK, MAP3K12). acs.orgresearchgate.net Inhibition of DLK is considered a promising therapeutic strategy for conditions such as Alzheimer's disease, Parkinson's disease, and acute neuronal injury. researchgate.net Similarly, related scaffolds have been optimized as adenosine (B11128) A2A receptor antagonists for the potential treatment of Parkinson's disease. nih.gov

Beyond these primary areas, the pyrazolyl-pyridin-2-amine framework has been explored for other therapeutic applications. This includes the development of inhibitors for Casein Kinase 1δ/ε (CK1δ/ε), which are implicated in both neurodegenerative disorders and cancer. nih.gov Some earlier research also explored the biological activities of related substituted phenyl pyrazol pyridin-2-amine derivatives, identifying potential antifungal and insecticidal properties. researchgate.net

| Research Area | Key Protein Target(s) | Therapeutic Indication | Reference(s) |

| Oncology | CDK4/6, Aurora Kinases, various | Cancer (Breast, Colon, Liver) | acs.orgnih.govnih.gov |